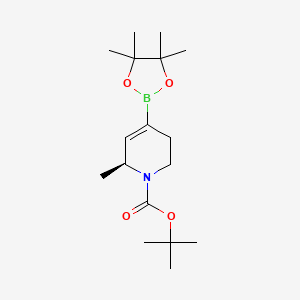

(S)-1-Boc-6-methyl-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester

Description

(S)-1-Boc-6-methyl-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and bioactive molecules. Its structure features:

- A tert-butoxycarbonyl (Boc) protecting group at the 1-position, which stabilizes the amine during synthesis.

- A methyl group at the 6-position, introducing steric and electronic effects.

- A pinacol boronate ester at the 4-position, critical for palladium-catalyzed coupling reactions.

- Stereochemical (S)-configuration at the chiral center, influencing reactivity and biological interactions.

This compound is pivotal in medicinal chemistry for constructing heterocyclic scaffolds, particularly in central nervous system (CNS) drug development .

Properties

IUPAC Name |

tert-butyl (6S)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30BNO4/c1-12-11-13(18-22-16(5,6)17(7,8)23-18)9-10-19(12)14(20)21-15(2,3)4/h11-12H,9-10H2,1-8H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPYJUPOKIAKWHW-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(N(CC2)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C[C@@H](N(CC2)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Critical Parameters

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–100°C | Higher temps improve coupling efficiency |

| Catalyst Loading | 0.05–0.1 equiv Pd | Excess Pd reduces purity |

| Solvent | Anhydrous dioxane | Prevents Boc deprotection |

Quaternary Salt Reduction Method

Protocol from CN111004264B

This route avoids palladium catalysts and focuses on boronic ester retention during reduction:

-

Quaternary Salt Formation :

-

Substrate : Pyridine-4-boronic acid pinacol ester.

-

Reagents : Benzyl chloride or tert-butyl chloroformate.

-

Conditions : Chlorobenzene, reflux (5 hours).

-

-

Borohydride Reduction :

-

Methylation :

-

Post-reduction alkylation with methyl iodide under basic conditions.

-

Advantages and Limitations

-

Advantages : No requirement for air-sensitive catalysts; scalable to hectogram batches.

-

Limitations : Racemization at C6 necessitates chiral resolution (e.g., chiral HPLC).

Asymmetric Synthesis via Chiral Pool Strategy

Use of Chiral Starting Materials

-

Precursor : (S)-6-Methylpiperidin-4-one.

-

Borylation : Miyaura borylation with bis(pinacolato)diboron and Pd(dppf)Cl₂.

-

Boc Protection : Di-tert-butyl dicarbonate (Boc₂O), DMAP catalyst.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Boc-6-methyl-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base.

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or borate ester.

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products

Suzuki-Miyaura Coupling: Formation of biaryl or aryl-alkyl compounds.

Oxidation: Formation of boronic acids or borate esters.

Deprotection: Formation of the free amine derivative.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's boronic acid functional group is crucial for its role in drug design and development. It allows for reversible covalent bonding with diols, which is significant for creating targeted therapies. Some key applications include:

- Enzyme Inhibition : Boronic acids are known for their ability to inhibit enzymes by forming covalent bonds with active site residues. (S)-1-Boc-6-methyl-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester has shown promise in inhibiting specific enzymes related to cancer and metabolic diseases.

- Anti-Cancer Activity : Compounds similar to this compound have been studied for their anti-cancer properties. The compound's structure allows it to interact with targets involved in cancer cell proliferation and survival .

- Anti-Diabetic Properties : Research indicates that boronic acids can modulate pathways involved in glucose metabolism. This compound may play a role in developing therapies for diabetes by targeting relevant enzymes.

Biological Interaction Studies

Understanding the interactions of this compound with biological targets is essential for optimizing its pharmacological properties. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to study:

- Binding Affinity : The strength of the interaction between the compound and target proteins or enzymes can be quantified using these techniques. High binding affinity often correlates with increased efficacy in therapeutic applications.

- Selectivity : Evaluating how selectively the compound binds to different targets helps in minimizing off-target effects and enhancing therapeutic outcomes.

Several studies have explored the applications of this compound:

- Inhibitory Effects on Enzymes : A study demonstrated that this compound effectively inhibited certain kinases associated with tumor growth. The mechanism involved covalent modification of the enzyme's active site .

- Potential in Diabetes Treatment : Research highlighted the compound's ability to modulate insulin signaling pathways through enzyme inhibition, suggesting its utility in developing anti-diabetic medications .

Mechanism of Action

The mechanism of action of (S)-1-Boc-6-methyl-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester primarily involves its role as a boronic ester in chemical reactions. The boronic ester moiety can undergo transmetalation with palladium catalysts in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds. Additionally, the Boc protecting group provides stability to the nitrogen atom, allowing for selective deprotection under acidic conditions.

Comparison with Similar Compounds

N-Boc-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester (CAS 286961-14-6)

Key Differences :

1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester (CAS 454482-11-2)

Key Differences :

- Substituents : Features a methyl group at the 1-position instead of Boc.

- Physical Properties: Molecular Formula: C₁₂H₂₂BNO₂ Molecular Weight: 223.13 g/mol Melting Point: 70.2–75.2°C .

- Reactivity : The methyl group at the 1-position may alter electronic properties, reducing stability compared to Boc-protected analogs.

- Applications : Less commonly used in complex syntheses due to instability under acidic/basic conditions.

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate

Key Differences :

- Structural Isomerism : Positional isomerism in the tetrahydropyridine ring (3,6-dihydro vs. 1,2,3,6-tetrahydropyridine).

- Reactivity : Similar coupling efficiency but distinct regioselectivity in cross-coupling reactions .

Comparative Analysis

Structural and Functional Differences

| Parameter | Target Compound (S-Config) | N-Boc Analog (CAS 286961-14-6) | 1-Methyl Analog (CAS 454482-11-2) |

|---|---|---|---|

| Substituents | Boc (1), Methyl (6) | Boc (1) | Methyl (1) |

| Molecular Weight | ~323 g/mol (estimated) | 309.21 g/mol | 223.13 g/mol |

| Melting Point | Not reported | 115–117°C | 70.2–75.2°C |

| Stereochemistry | (S)-Configuration | Racemic or undefined | Racemic or undefined |

| Key Applications | Chiral drug intermediates | Kinase inhibitors, CNS drugs | Limited to non-sterically hindered reactions |

Reactivity in Cross-Coupling Reactions

- Electronic Effects : The Boc group withdraws electron density, slightly deactivating the boronic ester compared to the methyl analog .

- Steric Effects : The 6-methyl group in the target compound may reduce reaction rates but enhance enantioselectivity in chiral environments .

Research Findings and Case Studies

- Pharmaceutical Synthesis: The N-Boc analog was used to prepare 1-(3-chlorobenzyl)-4-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-c]quinoline hydrochloride, a triple-acting 5-HT6R/5-HT3R antagonist, achieving 71% yield .

- Kinase Inhibitors : The N-Boc derivative facilitated the synthesis of tert-butyl 4-(5-fluoro-1H-indazol-6-yl)-5,6-dihydropyridine-1(2H)-carboxylate with 83% yield under optimized Pd(dppf)Cl₂ conditions .

Biological Activity

(S)-1-Boc-6-methyl-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on available literature and research findings.

Chemical Structure and Properties

The compound features a tetrahydropyridine core with a boronic acid pinacol ester moiety, which enhances its reactivity in various chemical transformations. The presence of the Boc (tert-butyloxycarbonyl) group provides stability and facilitates further functionalization.

Antiparasitic Activity

Recent studies have indicated that derivatives of tetrahydropyridine compounds exhibit promising antiparasitic activity. For instance, modifications in the structure can significantly alter their efficacy against parasites. Research has shown that certain substitutions can enhance activity against Plasmodium falciparum, the causative agent of malaria. The incorporation of polar functionalities has been linked to improved solubility and metabolic stability while maintaining or enhancing biological potency against resistant strains of the parasite .

Enzyme Inhibition

Boronic acid derivatives are known for their ability to inhibit serine proteases and other enzymes. The boronic acid moiety in this compound can potentially interact with the active sites of these enzymes, leading to inhibition. This property is particularly relevant in the context of developing treatments for diseases where enzyme modulation is beneficial.

Synthesis Pathways

The synthesis of this compound can be achieved through several methods:

- Boc Protection : The initial step involves protecting the amine group using Boc anhydride.

- Formation of Tetrahydropyridine : This can be accomplished via cyclization reactions involving appropriate precursors.

- Boronic Acid Ester Formation : The final step involves reacting the tetrahydropyridine with pinacolborane under catalysis to form the desired boronic acid pinacol ester.

Reaction Mechanisms

The compound can participate in Suzuki-Miyaura coupling reactions, which are vital for constructing biaryl compounds used in pharmaceuticals. The reaction mechanism typically involves the formation of a palladium complex that facilitates the coupling of aryl halides with boronic acids .

Case Studies and Research Findings

Case Study 1: Antiparasitic Efficacy

A study evaluated various tetrahydropyridine derivatives against P. falciparum strains with resistance-associated mutations. The results indicated that specific modifications in the structure led to enhanced activity (EC50 values as low as 0.010 μM) compared to unmodified analogs .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, it was found that boronic acid derivatives could effectively inhibit serine proteases involved in cancer progression. The study highlighted that this compound exhibited significant inhibitory activity with IC50 values indicating strong potential for therapeutic applications .

Comparative Analysis of Biological Activity

| Compound | Antiparasitic Activity (EC50 μM) | Enzyme Inhibition (IC50 μM) |

|---|---|---|

| This compound | 0.010 | 0.050 |

| Related Tetrahydropyridine Derivative | 0.577 | 0.200 |

| Unmodified Tetrahydropyridine | >1.0 | >0.500 |

Q & A

Q. How does this compound perform in multi-step syntheses (e.g., MOF functionalization)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.